Ephedroxane

CNS pharmacology sedative activity sleep potentiation

Sourcing Ephedroxane for research demands a compound with verified stereochemistry and biological activity, not a generic ephedrine analog. This (4S,5R)-oxazolidinone alkaloid offers a unique CNS inhibitory and anti-inflammatory profile, distinct from the stimulant effects of common phenethylamine alkaloids. Its mechanism, resistant to adrenergic blockade, makes it an invaluable probe for dissecting inflammatory cascades. Do not compromise your research with substitutes; secure the specific activity of Ephedroxane.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 16251-46-0
Cat. No. B094673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphedroxane
CAS16251-46-0
Synonymsephedroxane
ephedroxane, (4R-cis)-isomer
ephedroxane, (4R-trans)-isomer
ephedroxane, (4S-trans)-isomer
ephedroxane, (cis-(+-))-isomer
ephedroxane, (trans-(+-))-isomer
pseudoephedroxane
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1C)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1
InChIKeyMNYARIILPGRTQL-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ephedroxane (CAS 16251-46-0) Procurement Guide for Research Applications


Ephedroxane (CAS 16251-46-0) is a naturally occurring oxazolidinone alkaloid isolated from Ephedra species, including Ephedra sinica and Ephedra distachya, with the IUPAC name (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one . It is a minor but distinct constituent of the Ephedra alkaloid profile, structurally differentiated from the predominant phenethylamine alkaloids ephedrine and pseudoephedrine by its oxazolidinone heterocyclic core [1]. Its reported pharmacological profile includes central nervous system inhibitory actions and anti-inflammatory activity [2].

Why Ephedroxane Cannot Be Substituted by Generic Ephedrine Alkaloids


Substitution of Ephedroxane with the more abundant and structurally simpler ephedrine-type alkaloids is not scientifically sound because the presence of the oxazolidinone ring in Ephedroxane fundamentally alters its biological activity. Where ephedrine and pseudoephedrine act as central nervous system stimulants and sympathomimetics, Ephedroxane exerts qualitatively different CNS inhibitory actions [1]. Furthermore, its anti-inflammatory mechanism is pharmacologically distinct from that of the phenethylamine alkaloids, as evidenced by its resistance to adrenergic blockade . Procurement of a generic ephedrine analog will therefore not replicate the specific research outcomes achievable with Ephedroxane.

Quantitative Evidence Differentiating Ephedroxane from Ephedrine Analogs


Ephedroxane Prolongs Hexobarbital-Induced Hypnosis 3.3-Fold vs. Stimulatory Ephedrine

In a direct comparative study of CNS effects in mice, ephedroxane (200 mg/kg, i.p.) significantly prolonged hexobarbital-induced sleeping time by approximately 3.3-fold relative to control, demonstrating a potent inhibitory effect on the central nervous system [1]. In stark contrast, ephedrine (EP) and pseudoephedrine (PEP) exhibited intense stimulatory and weaker stimulatory activities, respectively, indicating a functional antagonism of sedative-hypnotic agents [1].

CNS pharmacology sedative activity sleep potentiation

Ephedroxane Anti-Inflammatory Activity Is Independent of Sympathetic Nervous System, Unlike Ephedrine

In the carrageenin-induced hind-paw edema model in mice, ephedroxane (EX) inhibited edema formation. Crucially, the anti-inflammatory activity of ephedroxane was not affected by pre-treatment with the α-adrenergic antagonist tolazoline or the β-adrenergic antagonist propranolol . In contrast, the anti-inflammatory activity of ephedrine (EP) and pseudoephedrine (PEP) was significantly decreased by tolazoline, demonstrating that their effect is partially mediated through the sympathetic nervous system .

inflammation edema inhibition pharmacological mechanism

Ephedroxane Exerts More Potent CNS Inhibitory Effects Than Its Direct Isomer Pseudoephedroxane

While both ephedroxane (EX) and its diastereomer pseudoephedroxane (PEX) exhibit CNS inhibitory actions, a direct comparative study found that the effects of ephedroxane were generally more intense than those of pseudoephedroxane [1]. This suggests stereochemical specificity in the pharmacological activity of oxazolidinone alkaloids.

CNS depression structure-activity relationship oxazolidinone

Ephedroxane Inhibits Arachidonic Acid Release and PGE2 Production in Macrophages

In an in vitro study using rat peritoneal macrophages stimulated with zymosan, Ephedroxane (as one of the 'mao' alkaloids including ephedrine, pseudoephedrine, and pseudoephedroxane) was shown to inhibit arachidonic acid release and prostaglandin E2 (PGE2) production [1]. This class-level effect demonstrates that the anti-inflammatory activity of these alkaloids is, in part, mediated through suppression of arachidonate metabolism, a key pathway in inflammation [1].

anti-inflammatory mechanism arachidonate cascade prostaglandin inhibition

Optimal Research Applications for Ephedroxane Based on Differentiated Evidence


Investigating Non-Adrenergic Anti-Inflammatory Mechanisms

Ephedroxane is an ideal probe for studying anti-inflammatory pathways that do not involve the sympathetic nervous system. Its activity in the carrageenin-induced edema model is unaffected by α- and β-adrenergic blockade, in stark contrast to ephedrine and pseudoephedrine . This allows researchers to dissect inflammatory cascades mediated by arachidonic acid metabolism and prostaglandin synthesis without confounding adrenergic effects [1].

Studying CNS Depressant and Sedative-Hypnotic Potentiation

Ephedroxane's unique CNS inhibitory profile makes it a valuable tool for studying sedative mechanisms and sleep regulation. Its ability to prolong hexobarbital-induced hypnosis by ~3.3-fold [2] contrasts with the stimulant properties of ephedrine, providing a clear pharmacological differentiation for experiments focused on GABAergic or other inhibitory neurotransmission systems.

Structure-Activity Relationship (SAR) Studies on Oxazolidinone Alkaloids

As a naturally occurring oxazolidinone with defined stereochemistry ((4S,5R)-ephedroxane), this compound serves as a key comparator for synthetic oxazolidinone derivatives and a reference standard for analytical method development. Its greater CNS inhibitory potency compared to its diastereomer pseudoephedroxane [2] provides a robust model for studying stereochemical influences on pharmacological activity within this alkaloid subclass.

Authentication and Quantification of Ephedra-Derived Herbal Products

Due to its distinct chemical structure and low natural abundance (approximately 10 ppm in Ephedra sinica plant material) [3], Ephedroxane serves as a specific marker compound for the authentication and quality control of Ephedra herbal products and extracts. Its presence and quantity can help differentiate Ephedra species and identify potential adulteration with synthetic ephedrine.

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